![molecular formula C9H6Cl2N2O2 B1387791 methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-20-9](/img/structure/B1387791.png)
methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound serves as a scaffold for the development of antimicrobial agents. The pyrrolopyrazine derivatives, which share a similar heterocyclic structure, have been shown to exhibit significant antimicrobial properties . The presence of chlorine atoms in the 4,6-dichloro configuration may enhance the compound’s ability to interact with bacterial cell walls, leading to potential applications in treating bacterial infections.
Anti-inflammatory Agents
The structural similarity of this compound to pyrrolopyrazine derivatives suggests potential anti-inflammatory applications. These derivatives have been utilized in the synthesis of compounds that show anti-inflammatory activity, which could be explored with methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as well .
Antiviral Research
Compounds with pyrrolopyrazine structures have demonstrated antiviral activities. Given the structural features of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, it could be a candidate for the synthesis of antiviral drugs, particularly as a scaffold for further chemical modifications .
Antifungal Applications
The pyrrolopyrazine core is known to possess antifungal properties. As a derivative, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate may be used to develop new antifungal agents, potentially effective against a range of fungal pathogens .
Antioxidant Properties
Research on pyrrolopyrazine derivatives has indicated that they can exhibit antioxidant activities. This suggests that methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate might also be explored for its antioxidant properties, which are valuable in various medical and cosmetic applications .
Antitumor and Kinase Inhibitory Activity
The compound’s structure is conducive to the development of antitumor agents and kinase inhibitors. Pyrrolopyrazine derivatives have shown promise in these fields, and the dichloro-methyl ester variant could be a key intermediate in synthesizing new drugs targeting cancer cells and kinase-dependent pathways .
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in glucose metabolism .
Pharmacokinetics
The presence of a methyl group in the compound may potentially improve its metabolic stability .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including potential analgesic properties .
Action Environment
The action, efficacy, and stability of “methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability
properties
IUPAC Name |
methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSLJBDIAXLXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653292 | |
Record name | Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871583-20-9 | |
Record name | Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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